(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, along with a phenyl group attached to the methanol moiety. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the use of Selectfluor® as a fluorinating agent . The reaction conditions often involve the use of solvents such as methanol and the presence of a base like sodium methoxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of fluorinated pyridines, including (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol, often employs scalable synthetic routes that ensure high yields and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including as imaging agents and drug candidates.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2-Methylpyridine
- 4-Methylpyridine
Uniqueness
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol is unique due to the specific combination of fluorine and methyl substituents on the pyridine ring, along with the phenylmethanol moiety. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(3-fluoro-4-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO/c1-9-7-8-15-12(11(9)14)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChI Key |
ZPKBZAKJHRBJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C2=CC=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.